CP 141938

Vue d'ensemble

Description

Synthesis Analysis

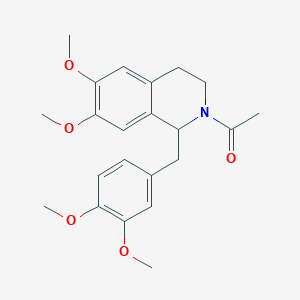

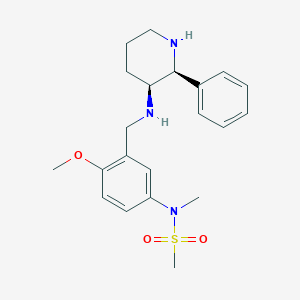

The synthesis of compounds related to N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide involves multiple steps, including the reduction of cyclic sulfonamide precursors, which are prepared following the stereoselective intramolecular Heck reaction. This method represents an efficient means to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and an aryl donor (Evans, 2007).

Molecular Structure Analysis

The molecular structure of related compounds, such as N-methylmethanesulfonamide, has been analyzed at low temperatures, revealing specific geometric parameters and confirming the gauche conformation of the methyl group and H atom bonded to the amide N atom (Higgs, 2002).

Chemical Reactions and Properties

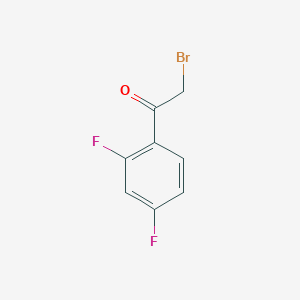

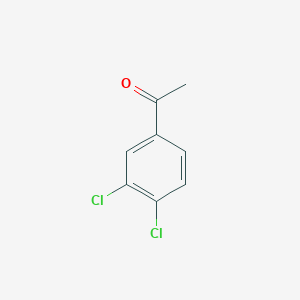

The chemical properties of sulfonamides include their ability to undergo various transformations. For instance, vinyl sulfones can be utilized as chemical equivalents of acetylenes in the reaction of 1,3-dipolar cycloaddition to diazomethane, leading to the formation of pyrazoles (Vasin, 2015). Moreover, the synthesis of kinase inhibitors from sulfonates showcases the versatile reactivity of sulfonamide-based compounds (Wong, 2010).

Physical Properties Analysis

The physical properties of sulfonamide compounds often involve their solubility and stability under various conditions. For example, water-soluble aminoxyls derived from sulfonamides exhibit total solubility in water, highlighting their potential for diverse applications (Marx, 2002).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their synthesis, characterizations, and reactions, demonstrate their significance in pharmaceutical and medicinal chemistry. The preparation of novel antimicrobial agents from these derivatives underscores their importance in developing therapeutic agents (Patil, 2010).

Applications De Recherche Scientifique

Antagonisme du récepteur de la neurokinine-1 (NK1)

CP 141938 est un antagoniste puissant et sélectif du récepteur NK1 . Ce récepteur est impliqué dans divers processus physiologiques, notamment la perception de la douleur, la réponse au stress et les vomissements. En bloquant ce récepteur, le this compound peut être utilisé pour étudier le rôle de NK1 dans ces processus et potentiellement servir d'agent thérapeutique dans des affections comme la dépression, l'anxiété et les nausées induites par la chimiothérapie.

Interaction avec la barrière hémato-encéphalique

Des recherches ont montré que la disposition cérébrale et la pharmacodynamique du this compound sont influencées par le transport de la glycoprotéine P (P-gp) au niveau de la barrière hémato-encéphalique . Cela en fait un composé précieux pour étudier l'administration de médicaments au cerveau et le rôle des transporteurs d'efflux en pharmacocinétique.

Pharmacocinétique du système nerveux central

Le this compound a été utilisé pour évaluer la corrélation entre la concentration dans le liquide céphalo-rachidien et la concentration plasmatique libre comme mesures de substitution de la concentration cérébrale libre . Cette application est cruciale pour comprendre la distribution des médicaments dans le système nerveux central.

Conception et développement de médicaments

L'interaction du composé avec la P-gp et ses effets sur la disposition cérébrale font du this compound une molécule de référence importante dans la conception de nouveaux agents thérapeutiques ciblant le SNC . Il sert de modèle pour comprendre comment les modifications moléculaires peuvent influencer la capacité des médicaments à traverser la barrière hémato-encéphalique.

Études pharmacodynamiques

La capacité du this compound à moduler l'activité du récepteur NK1 permet son utilisation dans des études pharmacodynamiques pour comprendre la relation dose-réponse et la fenêtre thérapeutique des antagonistes NK1 .

Recherche sur les transporteurs d'efflux

En tant que substrat de la glycoprotéine P, le this compound est utilisé pour étudier l'impact des transporteurs d'efflux sur la disposition et la réponse aux médicaments . Ces recherches peuvent mener à de meilleures stratégies pour surmonter les mécanismes de résistance aux médicaments dans le cerveau.

Neuropharmacologie

L'inhibition sélective du récepteur NK1 par le composé fournit un outil pour la recherche neuropharmacologique afin de disséquer les voies et les mécanismes impliqués dans les activités médiées par la neurokinine .

Recherche en protéomique

Le this compound est disponible à l'achat en tant que produit chimique de recherche, ce qui indique son utilisation en recherche en protéomique pour étudier les interactions et les fonctions des protéines .

Mécanisme D'action

Target of Action

CP 141938, also known as N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide, is a potent and selective neurokinin-1 (NK1) receptor antagonist . The NK1 receptor is a G-protein coupled receptor that binds to the neuropeptide substance P, which is involved in various physiological processes, including pain perception, mood regulation, and immune cell recruitment .

Mode of Action

This compound interacts with its target, the NK1 receptor, by binding to it and preventing substance P from activating the receptor . This antagonist action blocks the downstream effects of substance P, leading to changes in cellular responses . Additionally, this compound’s interaction with P-glycoprotein (P-gp) transport at the blood-brain barrier influences its brain disposition and pharmacologic activity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the substance P-NK1 receptor signaling pathway . By blocking the NK1 receptor, this compound disrupts the normal signaling events triggered by substance P, which can lead to alterations in various physiological processes .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). It’s worth noting that the compound’s interaction with P-gp at the blood-brain barrier significantly influences its distribution within the body, particularly its ability to cross the blood-brain barrier .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of substance P-mediated signaling. This can lead to changes in pain perception, mood regulation, and immune response . In cellular models, this compound has been shown to influence ATPase activity and cellular drug concentrations .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of P-gp at the blood-brain barrier can affect the compound’s brain disposition and pharmacologic activity

Propriétés

IUPAC Name |

N-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N3O3S/c1-24(28(3,25)26)18-11-12-20(27-2)17(14-18)15-23-19-10-7-13-22-21(19)16-8-5-4-6-9-16/h4-6,8-9,11-12,14,19,21-23H,7,10,13,15H2,1-3H3/t19-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLOIBNBDUHEFY-FPOVZHCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=C(C=C1)OC)CNC2CCCNC2C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC(=C(C=C1)OC)CN[C@H]2CCCN[C@H]2C3=CC=CC=C3)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50438758 | |

| Record name | CP 141938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182822-62-4 | |

| Record name | CP 141938 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50438758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does CP-141938 interact with its target and what are the downstream effects?

A: CP-141938 is a potent and selective antagonist of the neurokinin-1 (NK(1)) receptor. [] By binding to this receptor, it blocks the action of substance P, a neuropeptide involved in various physiological processes, including pain transmission, inflammation, and emesis. This antagonism of the NK(1) receptor leads to a reduction in the downstream effects mediated by substance P. []

Q2: How does P-glycoprotein efflux affect the brain disposition and pharmacodynamics of CP-141938?

A: CP-141938 is a substrate for P-glycoprotein (P-gp), an efflux transporter protein located at the blood-brain barrier (BBB). [] This means that P-gp actively pumps CP-141938 out of the brain and back into the bloodstream, limiting its concentration in the brain and thereby reducing its efficacy in treating centrally mediated conditions. Studies in rodents have shown that inhibiting P-gp activity significantly increases the brain concentration of CP-141938 and enhances its central nervous system activity. [] This highlights the importance of considering P-gp efflux when designing and developing drugs targeting the central nervous system.

Q3: What factors affect the time it takes for CP-141938 to reach equilibrium between the brain and plasma?

A: Research shows that the time CP-141938 takes to reach brain equilibrium is influenced by its blood-brain barrier (BBB) permeability, plasma protein binding, and brain tissue binding. [] High BBB permeability alone isn't enough for rapid equilibration; low nonspecific binding in brain tissue is also crucial. [] This suggests that drug discovery efforts should prioritize compounds with both high BBB permeability and low brain tissue binding to ensure faster onset of action for central nervous system targets.

Q4: Can cerebrospinal fluid (CSF) concentration be used as a surrogate measurement for brain unbound concentration of CP-141938?

A: Studies have investigated if CSF concentration can be used to predict brain unbound concentration (Cu,brain) of CP-141938. [] As a P-glycoprotein substrate, CP-141938 showed a closer relationship between its CSF concentration and Cu,brain compared to the relationship between its plasma unbound concentration and Cu,brain. [] This suggests that for compounds like CP-141938, which are subject to efflux transport at the BBB, CSF concentration might be a more accurate predictor of Cu,brain than plasma unbound concentration. This finding is valuable for researchers studying drug distribution in the central nervous system.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)